CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI)
Description
Chemical Classification and Nomenclature
Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl]-, methyl ester (9CI) is a carbamate ester derived from carbamic acid (NH₂COOH), where the hydroxyl group is replaced by a methyl ester, and the amino group is substituted with a 1-[(4-chlorophenyl)methyl]-3-butenyl moiety. Its IUPAC name reflects its systematic structure: the carbamate core, the 4-chlorophenyl substituent, and the butenyl chain. Key synonyms include methyl (1-(4-chlorophenyl)pent-4-en-2-yl)carbamate and [1-(4-chlorophenyl)pent-4-en-2-yl]carbamic acid methyl ester .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ClNO₂ |
| Molecular Weight | 253.72 g/mol |
| CAS Number | 18605-65-7 |
| Density (Predicted) | 1.130 ± 0.06 g/cm³ |
| Boiling Point (Predicted) | 377.9 ± 37.0°C |
Structural Features :
- 4-Chlorophenyl Group : A chlorinated aromatic ring attached via a methyl linker.
- Butenyl Chain : A three-carbon unsaturated chain (C=C bond) at the 3-butenyl position.
- Methyl Ester : A protective group, enhancing stability and solubility.
This carbamate’s design combines the reactivity of the carbamate group with the electronic and steric effects of the chlorophenyl and butenyl substituents.
Historical Development in Carbamate Chemistry
Carbamates emerged as pharmacologically active compounds in the 19th century, notably with the isolation of physostigmine from the Calabar bean (Physostigma venenosum). Synthetic carbamates gained prominence in the 20th century for agricultural (e.g., carbaryl ) and medicinal applications (e.g., pyridostigmine ).
| Period | Key Developments |
|---|---|
| 19th Century | Physostigmine identified as a carbamate alkaloid. |
| 1930s–1950s | Synthesis of aliphatic carbamates as fungicides. |
| 1950s–1970s | Carbaryl developed as an insecticide. |
Properties
IUPAC Name |
methyl N-[1-(4-chlorophenyl)pent-4-en-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-4-12(15-13(16)17-2)9-10-5-7-11(14)8-6-10/h3,5-8,12H,1,4,9H2,2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJHZDWWRMXWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC=C)CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl]-, methyl ester involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 3-buten-1-ol in the presence of a base to form the intermediate 1-[(4-chlorophenyl)methyl]-3-buten-1-ol. This intermediate is then reacted with methyl isocyanate to yield the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl]-, methyl ester undergoes various chemical reactions, including:
Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cholinesterase Inhibition
One of the most significant applications of carbamic acid derivatives is their role as cholinesterase inhibitors. This property is crucial for therapeutic interventions in neurodegenerative diseases such as Alzheimer's disease.
- Mechanism of Action : These compounds typically form a reversible covalent bond with the serine residue in the active site of cholinesterases, leading to increased levels of acetylcholine in synaptic clefts. This mechanism enhances cholinergic neurotransmission.
- Research Findings : Studies have shown that certain derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, methyl(phenyl)carbamate has demonstrated an IC50 value of 1.97 µM against AChE, significantly outperforming established drugs like rivastigmine and galantamine.
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| Methyl(phenyl)carbamate | 1.97 | High |
| Rivastigmine | 501 | Moderate |
| Galantamine | 89.7 | Low |
Anticancer Activity
Recent research has also explored the anticancer potential of carbamate derivatives. Some studies indicate that these compounds can inhibit cancer cell proliferation across various cell lines.
- Case Study : Research involving microbial-derived bioactive compounds has shown that low molecular weight carbamates can effectively inhibit the proliferation of prostate cancer cells. Mechanisms include the induction of apoptosis and inhibition of cell cycle progression.
Synthesis and Derivatives
The synthesis of carbamic acid derivatives can be achieved through various chemical reactions involving carbon monoxide and alcohols in the presence of carbamic acid derivatives. This flexibility allows for modifications to enhance biological activity.
Potential Applications
The versatility of this compound enables its use as a precursor for synthesizing other bioactive carbamate derivatives with tailored properties for improved insecticidal, fungicidal, or herbicidal activities.
Carbon Capture
Emerging research highlights the potential use of carbamic acid derivatives in carbon capture technologies. For instance, studies indicate that these compounds can facilitate CO2 capture through novel mechanisms that enhance absorption efficiency compared to traditional methods.
- Research Findings : A study demonstrated that a liquid amine combined with solid carbamic acid exhibited over 99% CO2 removal efficiency under a controlled environment, showcasing its potential for direct air capture systems.
Mechanism of Action
The mechanism of action of carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that interact with enzymes and receptors in biological systems . These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among carbamates significantly impact their molecular weight, hydrophobicity (logP), and stability. Below is a comparative table based on available
*logP values are estimated for the target compound based on structural analogs.
Key Observations:
- Substituent Effects: The 4-chlorophenyl group in the target compound likely increases stability compared to 4-methylphenyl (electron-donating) due to its electron-withdrawing nature . Biphenyl substituents (as in ) significantly increase molecular weight and lipophilicity (logP = 4.9), suggesting the target compound may have intermediate hydrophobicity.
Pharmacological and Toxicological Profiles
While direct pharmacological data for the target compound is unavailable, insights can be drawn from related carbamates:
- Central Nervous System (CNS) Activity: Carbamic acid esters like PS-1 and P-8-Y exhibit potent antidepressant effects, surpassing imipramine in activity .
- Toxicity : Carbamates generally show lower toxicity than tricyclic antidepressants (e.g., imipramine) . The target compound’s substituents may further reduce toxicity by improving metabolic stability.
Stability and Environmental Behavior
- Alkaline Stability : Substituted carbamates (e.g., tert-butyl, biphenyl derivatives) are more stable under alkaline conditions than simple esters due to steric and electronic effects . The target compound’s 4-chlorophenyl and butenyl groups likely confer moderate stability, resisting decomposition into alcohols, amines, or CO₂ .
- Environmental Persistence : Marine studies identify carbamates as degradation products (e.g., methyl 4-hydroxyphenylacetate) , suggesting the target compound may persist in specific environments unless metabolized by microbial activity.
Biological Activity
CarbaMic acid, specifically the compound [1-[(4-chlorophenyl)methyl]-3-butenyl]-, methyl ester (9CI), belongs to the carbamate family of compounds. Carbamates are known for their diverse biological activities and pharmacological applications. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of CarbaMic acid can be represented as follows:
- Chemical Formula : C₁₁H₁₃ClN₁O₂
- Molecular Weight : 229.68 g/mol
The compound features a carbamate group, which is characterized by a carbonyl group (C=O) bonded to an alkoxy group (–O–R) and an amino group (–NR₂). This configuration contributes to its stability and biological activity.
Carbamates, including CarbaMic acid, exhibit various mechanisms of action that contribute to their biological effects:
- Enzyme Inhibition : Many carbamates act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission.
- Antimicrobial Properties : Research indicates that certain carbamate derivatives possess antimicrobial activity against various pathogens. For instance, ethyl 4-chlorophenylcarbamate has shown efficacy against Entamoeba histolytica, the causative agent of amoebiasis .
- Antitumor Effects : Some studies suggest that carbamate derivatives may exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.
Pharmacological Applications
The pharmacological potential of CarbaMic acid is vast, with applications in several therapeutic areas:
- Antiparasitic Agents : Due to its efficacy against E. histolytica, CarbaMic acid may serve as a lead compound for developing new antiparasitic drugs.
- Neurological Disorders : Given its AChE inhibitory activity, it could be explored for treating conditions like Alzheimer's disease.
- Insecticides : The compound's structural characteristics align with those of known insecticides, suggesting potential use in pest control.
Case Studies and Research Findings
Q & A
Q. Table 1: Synthetic Route Comparison for CarbaMic Acid Derivatives
| Method | Reagents | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Nucleophilic Acylation | Carbamoyl chloride, Et₃N | 72 | 98.5 | |
| Pd-Catalyzed Coupling | Allyl bromide, Pd(PPh₃)₄ | 65 | 95.2 |
Q. Table 2: Biological Activity of Analogous Carbamates
| Compound | Target Enzyme (IC₅₀, nM) | Antimicrobial (MIC, µg/mL) | Reference |
|---|---|---|---|
| Methyl ester analog | HDAC8: 450 | >100 (E. coli) | |
| Propenyl ester (this compound) | HDAC8: 150 | 50 (S. aureus) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
